molecular formula C14H21N3O4 B1422582 N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053655-77-8

N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1422582
M. Wt: 295.33 g/mol
InChI Key: BBHMGDULNTXIJP-UHFFFAOYSA-N
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Description

“N’-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with the molecular weight of 295.34 . It is a beige solid at room temperature . The IUPAC name for this compound is tert-butyl (2Z)-2-[1-amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(18)17-16-12(15)9-20-11-7-5-10(19-4)6-8-11/h5-9,16H,15H2,1-4H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . It has a molecular weight of 295.34 .

Scientific Research Applications

Synthesis and Chemical Properties

N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester has been used in various synthetic pathways. For instance, Rossi et al. (2007) described its use in the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, emphasizing its versatility in organic synthesis (Rossi et al., 2007). Similarly, Shao et al. (2006) utilized it in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones, highlighting its efficacy in facilitating mild reaction conditions (Shao et al., 2006).

Applications in Heterocyclic Compound Synthesis

The compound has been instrumental in the synthesis of various heterocyclic compounds. For instance, Vicentini et al. (2000) reported its use in creating isoxazole and pyrazole ortho-dicarboxylic acid esters (Vicentini et al., 2000). Additionally, Kralj et al. (2011) described its application in the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives (Kralj et al., 2011).

Use in Medicinal Chemistry

In medicinal chemistry, the compound has been used for the synthesis of potential therapeutic agents. For example, Bekircan et al. (2008) used it to create 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives with potential anticancer properties (Bekircan et al., 2008).

Development of Fluorescent Sensors

Additionally, it has been used in the development of fluorescent sensors. Formica et al. (2018) reported its use in creating hydroxypyrazole-based ligands that act as a ratiometric fluorescent sensor for Zn(II) (Formica et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302+H312+H332; H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-[(Z)-[1-amino-2-(4-methoxyphenoxy)ethylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-16-12(15)9-20-11-7-5-10(19-4)6-8-11/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHMGDULNTXIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/COC1=CC=C(C=C1)OC)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143293
Record name 1,1-Dimethylethyl 2-[1-imino-2-(4-methoxyphenoxy)ethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester

CAS RN

1053655-77-8
Record name 1,1-Dimethylethyl 2-[1-imino-2-(4-methoxyphenoxy)ethyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[1-imino-2-(4-methoxyphenoxy)ethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-2-(4-methoxyphenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester

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